Ethyl 4-(benzyloxy)-3-oxobutanoate
Overview
Description
Ethyl 4-(benzyloxy)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a keto group on a butanoate backbone
Mechanism of Action
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests it could induce structural changes in its targets, potentially affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(benzyloxy)-3-oxobutanoate. For instance, the UV/PDS oxidation process has been used to remove similar compounds, suggesting that exposure to UV light could affect the stability of this compound .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(benzyloxy)-3-oxobutanoate may participate in biochemical reactions involving free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Cellular Effects
It’s hypothesized that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
The compound’s ability to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation suggests that it could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzyloxy)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of ethyl acetoacetate with benzyl bromide in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion attacks the benzyl bromide, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Ethyl 4-(benzyloxy)-3-hydroxybutanoate.
Substitution: Ethyl 4-(benzyloxy)-3-aminobutanoate or ethyl 4-(benzyloxy)-3-thiobutanoate.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-(methoxy)-3-oxobutanoate: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.
Mthis compound: The methyl ester variant has different physical properties and may exhibit different reactivity in certain reactions.
Ethyl 4-(benzyloxy)-3-hydroxybutanoate: This compound is the reduced form of this compound and has a hydroxyl group instead of a keto group.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 3-oxo-4-phenylmethoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUTWLTWGKEWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431075 | |
Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67354-34-1 | |
Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.